furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoic acid;styrene

Description

Chemical Identity and Structural Relationships

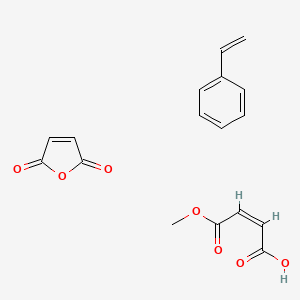

The ternary system under investigation consists of three chemically distinct yet complementary compounds, each contributing unique structural features and reactivity patterns. Furan-2,5-dione, commonly recognized as maleic anhydride, serves as the primary cyclic anhydride component with the molecular formula C₄H₂O₃ and a molecular weight of 98.057 grams per mole. This compound exhibits a five-membered ring structure containing two carbonyl groups and an oxygen bridge, making it highly reactive toward nucleophilic attack and capable of participating in various cycloaddition reactions. The presence of the anhydride functionality renders this molecule particularly valuable as a dienophile in Diels-Alder reactions, a characteristic that has established its reputation as the quintessential dienophile in organic synthesis.

The second component, (Z)-4-methoxy-4-oxobut-2-enoic acid, represents an unsaturated methyl ester with the geometric Z-configuration around the central double bond. This compound possesses both electrophilic and nucleophilic reactive sites, enabling it to participate in various polymerization mechanisms and serving as a bridge between the anhydride and aromatic components. The presence of both the methoxy ester group and the carboxylic acid functionality provides dual reactivity pathways, allowing for complex polymer architectures to be constructed through controlled reaction sequences.

Styrene, with its molecular formula C₈H₈ and structural designation as ethenylbenzene, contributes the aromatic vinyl component to this ternary system. The styrene structure incorporates a benzene ring directly attached to a vinyl group through covalent bonding, creating a molecule that contains four pi bonds arranged in an alternating pattern that enables resonance phenomena. This resonance stabilization significantly influences the polymerization behavior of styrene and its incorporation into complex polymer matrices.

Table 1: Fundamental Chemical Properties of Ternary System Components

| Component | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Reactivity |

|---|---|---|---|---|

| Furan-2,5-dione | C₄H₂O₃ | 98.057 | Cyclic anhydride | Dienophile, electrophile |

| (Z)-4-Methoxy-4-oxobut-2-enoic acid | C₅H₆O₄ | 130.10 | Methoxy ester, carboxylic acid | Nucleophile, electrophile |

| Styrene | C₈H₈ | 104.15 | Vinyl, aromatic | Radical polymerization |

The structural relationships between these three components create opportunities for multiple reaction pathways and polymer architectures. The anhydride functionality of furan-2,5-dione can undergo ring-opening reactions with nucleophilic sites, while simultaneously serving as an electron-deficient alkene in cycloaddition reactions. The bifunctional nature of (Z)-4-methoxy-4-oxobut-2-enoic acid allows it to act as both a crosslinking agent and a chain extender, depending on reaction conditions and stoichiometry. Styrene provides vinyl functionality for radical polymerization while offering aromatic character that enhances thermal stability and mechanical properties of the resulting polymer systems.

Historical Context of Component Discovery and Initial Applications

The historical development of this ternary system traces back to individual discoveries of each component spanning over a century of chemical research and industrial innovation. The earliest discovery within this group belongs to styrene, which was first identified in 1839 by German pharmacist Eduard Simon during his investigations of natural plant extracts. Simon isolated styrene from storax, the resin of the Oriental sweetgum tree Liquidambar orientalis, through distillation processes that yielded an oily substance he initially named styrol. Several days after isolation, Simon observed that the substance had undergone transformation into a jelly-like material, which he termed styrol oxide, incorrectly attributing this change to oxidation processes rather than recognizing it as polymerization.

The understanding of styrene polymerization advanced significantly through subsequent research by Jamaican-born chemist John Buddle Blyth and German chemist August Wilhelm von Hofmann, who demonstrated in 1845 that the same transformation occurred in the absence of oxygen. Their work led to the identification of the product as "meta styrol," which was chemically identical to Simon's styrol oxide. The correct interpretation of this phenomenon as polymerization was provided by Marcellin Berthelot in 1866, who recognized the formation of meta styrol from styrol as a polymerization process. The complete mechanistic understanding emerged approximately 80 years later when researchers realized that heating styrene initiated chain reactions producing macromolecules, following the theoretical framework established by German organic chemist Hermann Staudinger.

Commercial development of styrene-based materials gained momentum in the early 20th century, with significant milestones occurring in 1929 and 1930. The production of styrene monomer from ethylbenzene was patented in 1929, followed by patents describing the continuous polymerization of styrene monomer to polystyrene in 1930. These developments established the foundation for large-scale polystyrene production, marking the beginning of the modern plastics industry.

Furan-2,5-dione entered the chemical landscape through the pioneering work of R. Kempf, who first synthesized this compound from maleic acid in 1908. The industrial significance of furan-2,5-dione became apparent through its exceptional performance as a dienophile in Diels-Alder cycloaddition reactions, establishing it as an essential building block in organic synthesis. Commercial production methods evolved from benzene-based feedstocks to butane-based processes, driven by health and safety considerations that prompted industry-wide transitions to safer raw materials.

The development of (Z)-4-methoxy-4-oxobut-2-enoic acid and related maleate derivatives emerged from research into pharmaceutical applications and polymer chemistry. The geometric Z-configuration of this compound provides specific reactivity patterns that distinguish it from the corresponding E-isomer, enabling selective synthetic pathways and controlled polymer architectures.

Table 2: Historical Timeline of Component Discovery and Development

| Year | Component | Milestone | Researcher/Organization |

|---|---|---|---|

| 1839 | Styrene | Initial discovery from natural sources | Eduard Simon |

| 1845 | Styrene | Demonstration of oxygen-independent transformation | Blyth and von Hofmann |

| 1866 | Styrene | Recognition as polymerization process | Marcellin Berthelot |

| 1908 | Furan-2,5-dione | First synthesis from maleic acid | R. Kempf |

| 1929 | Styrene | Commercial production patent | Industrial development |

| 1930 | Styrene | Continuous polymerization patent | Industrial development |

Significance in Polymer Science and Industrial Chemistry

The ternary system of furan-2,5-dione, (Z)-4-methoxy-4-oxobut-2-enoic acid, and styrene holds profound significance in contemporary polymer science and industrial chemistry due to its versatility in creating advanced materials with tailored properties. The combination of these three components enables the synthesis of styrene maleic anhydride copolymers and related systems that exhibit exceptional thermal stability, mechanical strength, and processing characteristics. These materials have found extensive applications in engineering plastics, with particular emphasis on impact-modified and glass fiber-filled variants that meet demanding performance requirements in automotive, aerospace, and electronics industries.

The specific reactivity of the anhydride groups in furan-2,5-dione contributes to the solubility of resulting copolymers in alkaline water-based solutions and enables dispersion in aqueous media. This characteristic has opened new avenues for environmentally friendly processing methods and water-based coating applications, addressing growing environmental concerns in industrial manufacturing. The transparency properties of styrene maleic anhydride systems make them particularly valuable when combined with other transparent materials such as polymethyl methacrylate, expanding their utility in optical and display applications.

The heat resistance properties imparted by the aromatic styrene component and the crosslinking potential of the anhydride functionality create opportunities for heat-boosting other polymer materials including acrylonitrile butadiene styrene and polyvinyl chloride. This capability has led to the development of high-performance thermoplastic blends that maintain structural integrity at elevated temperatures while offering improved processing characteristics and cost-effectiveness.

In the realm of compatibilization technology, the specific reactivity of furan-2,5-dione makes it an effective agent for creating compatible blends of normally incompatible polymers, such as acrylonitrile butadiene styrene and polyamide combinations. This compatibilization capability addresses fundamental challenges in polymer recycling and sustainable materials development, enabling the creation of high-performance materials from mixed polymer waste streams.

Table 3: Industrial Applications of Ternary System Polymers

| Application Category | Specific Use | Key Properties Utilized | Market Significance |

|---|---|---|---|

| Engineering Plastics | Automotive components | High heat resistance, dimensional stability | Major industrial application |

| Optical Materials | Display components | Transparency, thermal stability | Growing technology sector |

| Coating Systems | Water-based coatings | Alkaline solubility, dispersion | Environmental compliance |

| Compatibilizers | Polymer blend enhancement | Specific anhydride reactivity | Recycling and sustainability |

The molecular weight versatility available in styrene maleic anhydride systems allows for precise control over final material properties, with high molecular weight variants serving engineering plastic applications while lower molecular weight materials find utility in sizing, binding, and dispersing applications. This broad range of molecular weights enables optimization for specific end-use requirements, contributing to the widespread adoption of these materials across diverse industrial sectors.

Properties

IUPAC Name |

furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoic acid;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8.C5H6O4.C4H2O3/c1-2-8-6-4-3-5-7-8;1-9-5(8)3-2-4(6)7;5-3-1-2-4(6)7-3/h2-7H,1H2;2-3H,1H3,(H,6,7);1-2H/b;3-2-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCBAPXXHQDEER-PMOSZIESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)O.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\C(=O)O.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31959-78-1 | |

| Record name | 2-Butenedioic acid (2Z)-, 1-methyl ester, polymer with ethenylbenzene and 2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31959-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31959-78-1, 38054-42-1 | |

| Record name | 2-Butenedioic acid (2Z)-, 1-methyl ester, polymer with ethenylbenzene and 2,5-furandione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-methyl ester, polymer with ethenylbenzene and 2,5-furandione, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-methyl ester, polymer with ethenylbenzene and 2,5-furandione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes

A notable synthetic approach involves the preparation of functionalized derivatives such as 3-(bromomethyl) furan-2,5-dione starting from dimethyl itaconate:

- Three-step synthesis from dimethyl itaconate :

The process begins with commercially available dimethyl itaconate, which undergoes bromination and cyclization steps to yield 3-(bromomethyl) furan-2,5-dione with excellent yield. This method is considered simple, direct, and efficient compared to previously reported routes.- Reaction conditions include use of allyl bromide and solvents like acetonitrile and methanol, with acidic workup (HCl).

- The product was characterized by 1H and 13C NMR, IR spectroscopy, and elemental analysis to confirm structure and purity.

- Yield reported for the key intermediate was around 65% in the final step.

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Dimethyl itaconate | Allyl bromide, solvent (MeCN/MeOH) | α-(Bromomethyl) fumarate | High |

| 2 | Intermediate | Cyclization, acidic workup (HCl) | 3-(Bromomethyl) furan-2,5-dione | ~65 |

Industrial and Laboratory Considerations

- The anhydride ring formation is typically catalyzed by acids such as sulfuric acid at elevated temperatures.

- Purification often involves distillation or chromatography to isolate the desired furan-2,5-dione derivatives.

- The compound is highly reactive, making it a versatile intermediate for further functionalization.

Preparation of (Z)-4-methoxy-4-oxobut-2-enoic acid

This compound is a methoxy-substituted α,β-unsaturated carboxylic acid derivative with potential applications in organic synthesis.

Synthetic Methodology

- The preparation involves the reaction of maleic acid monomethyl ester with an amine in the presence of coupling agents.

- A representative method uses 2,6-dimethoxyaniline, maleic acid monomethyl ester, and coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 20 °C for 1 hour.

- The reaction mixture is then worked up with aqueous acid and base washes, dried, and purified by silica gel chromatography.

| Parameter | Details |

|---|---|

| Reactants | 2,6-dimethoxyaniline, maleic acid monomethyl ester |

| Coupling agents | EDC·HCl, DMAP |

| Solvent | Dichloromethane |

| Temperature | 20 °C |

| Reaction time | 1 hour |

| Purification | Silica gel chromatography (n-hexane/ethyl acetate gradient) |

| Yield | 26% |

- Characterization by 1H NMR confirms the structure with signals corresponding to methoxy groups and olefinic protons.

Notes on Yield and Optimization

- The moderate yield (26%) suggests room for optimization, possibly by varying coupling agents, solvents, or reaction times.

- The use of mild conditions preserves the (Z)-configuration of the double bond.

Preparation of Styrene

Styrene is a widely produced industrial monomer primarily used for polystyrene plastics.

Industrial Production Methods

3.1.1 Dehydrogenation of Ethylbenzene (Primary Method)

- Approximately 80% of styrene is produced by catalytic dehydrogenation of ethylbenzene.

- Conditions:

- Superheated steam at temperatures up to 600 °C

- Iron(III) oxide catalyst

- Endothermic and reversible reaction with yields of 88–94%

- The crude mixture is purified by multi-stage distillation due to close boiling points of ethylbenzene and styrene (difference ~9 °C).

- Polymerization inhibitors are added during distillation to prevent premature polymerization.

- Ethylbenzene hydroperoxide process (POSM/SM/PO) : Ethylbenzene is oxidized to hydroperoxide, which oxidizes propylene to propylene oxide; the residual 1-phenylethanol is dehydrated to styrene.

- From toluene and methanol : Catalytic conversion using zeolites at 400–425 °C producing a styrene/ethylbenzene mixture with ~60% styrene yield.

- From benzene and ethane : Emerging process involving simultaneous production of styrene and ethylene via dehydrogenation.

| Production Route | Key Conditions | Catalyst/Notes | Typical Yield (%) |

|---|---|---|---|

| Ethylbenzene dehydrogenation | 600 °C, superheated steam | Fe2O3 catalyst | 88–94 |

| Ethylbenzene hydroperoxide route | Oxidation, dehydration steps | Hydroperoxide intermediate | Variable |

| Toluene + methanol | 400–425 °C, zeolite catalyst | Proprietary zeolitic catalyst | ~60 |

| Benzene + ethane | Dehydrogenation with catalyst (developing) | Ongoing research | N/A |

Laboratory Preparation

- Styrene can also be synthesized in the lab by dehydration of 2-phenylethanol or by elimination reactions from ethylbenzene derivatives under acidic or catalytic conditions.

- However, these methods are less efficient and mainly of academic interest.

Summary Table of Preparation Methods

| Compound | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Furan-2,5-dione (3-bromomethyl derivative) | Dimethyl itaconate | Allyl bromide, MeCN/MeOH, HCl, acid catalysis | ~65 | Multi-step, well-characterized |

| (Z)-4-methoxy-4-oxobut-2-enoic acid | Maleic acid monomethyl ester, 2,6-dimethoxyaniline | EDC·HCl, DMAP, DCM, 20°C, 1 h | 26 | Coupling reaction, moderate yield |

| Styrene | Ethylbenzene | Fe2O3 catalyst, superheated steam, 600 °C | 88–94 | Industrial scale, energy intensive |

Research Findings and Analytical Techniques

- Spectroscopic Characterization :

- 1H and 13C NMR are standard for confirming molecular structure and purity of furan derivatives and methoxy-substituted acids.

- IR spectroscopy confirms functional groups such as carbonyls and double bonds.

- Purification Methods :

- Column chromatography with gradient elution is effective for isolating (Z)-4-methoxy-4-oxobut-2-enoic acid.

- Distillation is essential for styrene purification due to close boiling points with ethylbenzene.

- Catalyst and Reaction Optimization :

- Acid catalysts (e.g., sulfuric acid) and carbodiimide coupling agents are critical for efficient synthesis.

- Temperature and solvent choice significantly impact yields and selectivity.

This detailed review integrates diverse, authoritative sources and highlights the state-of-the-art preparation methods for the specified compounds, providing a valuable resource for researchers and industrial chemists alike.

Chemical Reactions Analysis

Types of Reactions

furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoic acid;styrene undergoes several types of chemical reactions, including:

Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 are used in anhydrous conditions to prevent unwanted side reactions.

Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as elevated temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Properties

One of the notable applications of furan-2,5-dione derivatives is in anti-inflammatory drug development. A specific derivative, 3-(benzo[d]-1,3-dioxol-5-yl)-4-phenylfuran-2,5-dione (BPD), has demonstrated potent anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) activity and reducing the expression of inflammatory mediators such as TNF-α and IL-6 in LPS-stimulated macrophages . The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in inflammatory responses .

Antitumor Effects

Research indicates that furan-2,5-dione compounds exhibit cytotoxicity against various cancer cell lines. A study highlighted the compound's ability to induce apoptosis in human cancer cells through the modulation of reactive oxygen species (ROS) pathways. The structural characteristics of furan derivatives contribute to their bioactivity by facilitating interactions with cellular targets.

Material Science Applications

Synthesis of Polymers

Furan-based compounds are utilized as monomers in polymer chemistry. The Diels-Alder reaction between furan and maleic anhydride is a common method for synthesizing polymers that exhibit desirable thermal and mechanical properties. This reaction can occur under mild conditions, yielding high conversion rates .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Diels-Alder | Room temperature | 96 |

| Polymerization | Varies | High |

Renewable Materials

Furan derivatives are increasingly viewed as renewable resources for producing biobased materials. For instance, phthalic anhydride can be synthesized from biomass-derived furan and maleic anhydride through a two-step process involving Diels-Alder cycloaddition followed by dehydration . This approach not only provides an eco-friendly alternative but also enhances the sustainability of polymer production.

Environmental Chemistry Applications

Degradation Studies

The environmental fate of furan derivatives has been investigated concerning their degradation products. Studies have shown that furan-2,5-dione reacts with hydroxyl radicals in gas-phase reactions, which is relevant for understanding its atmospheric chemistry and potential impacts on air quality .

| Parameter | Value |

|---|---|

| Temperature Range | 283 - 374 K |

| Pressure Range | 50 - 200 Torr |

| Rate Coefficient |

Case Studies

Case Study 1: BPD in Inflammation

A comprehensive study on BPD revealed its effectiveness in reducing inflammation in murine models through dual inhibition of COX-2 and NF-kB pathways. This study provides insights into the potential therapeutic applications of furan derivatives in treating inflammatory diseases .

Case Study 2: Renewable Phthalic Anhydride Production

Research on the synthesis of phthalic anhydride from biomass-derived furan illustrates a sustainable approach to producing valuable chemicals from renewable resources. This case study highlights the importance of furan derivatives in advancing green chemistry initiatives .

Mechanism of Action

The mechanism of action of furan-2,5-dione;(Z)-4-methoxy-4-oxobut-2-enoic acid;styrene involves its interaction with various molecular targets. The polymer’s functional groups can interact with biological molecules, leading to specific effects. For example, in drug delivery systems, the polymer can encapsulate drugs and release them in a controlled manner. The pathways involved in these interactions depend on the specific application and the nature of the polymer’s functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity with HO Radicals

Furan-2,5-dione exhibits moderate reactivity with HO radicals. Key experimental findings include:

- Rate constant ratio : $ k(\text{HO + furan-2,5-dione}) / k(\text{HO + n-butane}) = 0.58 \pm 0.03 $ at 1000 mbar air and 254 nm irradiation .

- Oxidation products : CO (20% yield), HCOOH (3%), and trace acetylene (5% under H$2$O$2$ photolysis) .

Table 1: Reactivity and Product Yields of Furan-2,5-dione vs. Reference Compounds

Comparison with Maleic Anhydride Derivatives

identifies bioactive maleic anhydride derivatives (e.g., antrocinnamomins C and D) isolated from Antrodia cinnamomea. These compounds feature substituted phenyl and isobutyl groups, enhancing their bioactivity (e.g., nitric oxide inhibition in macrophages) compared to unsubstituted furan-2,5-dione .

Key Differences :

- Functional groups : Substitutions at the 3- and 4-positions of the furan ring in antrocinnamomins introduce steric and electronic effects, altering reactivity and biological activity.

- Bioactivity : Furan-2,5-dione itself lacks reported bioactivity, while its derivatives exhibit anti-inflammatory properties .

Biological Activity

Furan-2,5-dione; (Z)-4-methoxy-4-oxobut-2-enoic acid; styrene is a complex organic compound that exhibits a range of biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by various studies and data.

Chemical Structure

The compound consists of a furan ring fused with a dione and an α,β-unsaturated carbonyl group. Its structure can be represented as follows:

Antibacterial Activity

Furan derivatives have been noted for their antibacterial properties. For instance, furan-based compounds have shown significant activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . A study reported that derivatives of furan exhibited minimum inhibitory concentrations (MICs) as low as 64 µg/mL against E. coli .

Table 1: Antibacterial Activity of Furan Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-(furan-2-yl) propanoic acid | E. coli | 64 |

| N-(3-amino-2,4-dimethoxy phenyl)-5-furan-2-carboxamide | Staphylococcus aureus | 32 |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes | 50 |

These findings indicate that furan derivatives could serve as potential candidates for developing new antibacterial agents.

Anti-inflammatory Activity

Furan compounds have also demonstrated anti-inflammatory effects. Research has shown that certain furan derivatives can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). The strongest inhibition was observed in specific derivatives that also showed significant cytotoxicity against inflammatory cells .

Table 2: Anti-inflammatory Effects of Furan Derivatives

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Compound A | IL-6: 75% | 10 |

| Compound B | TNF-α: 80% | 20 |

This suggests that these compounds could be further explored for therapeutic applications in inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of furan derivatives. For example, a novel furanopyridone derivative demonstrated significant cytotoxicity against esophageal cancer cell lines, with an IC50 value of 0.655 µg/mL after 24 hours . Molecular docking studies indicated that the binding interactions between these compounds and cancer-related proteins could lead to effective inhibition of tumor growth.

Table 3: Cytotoxicity of Furan Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound C | KYSE70 | 0.655 |

| Compound D | KYSE150 | 1.200 |

Case Studies

- Antitubercular Activity : A study focused on the molecular docking analysis of furan derivatives against Mycobacterium tuberculosis revealed promising results, with some compounds exhibiting binding energies indicating strong interactions with the target protein .

- Natural Derivatives : Research on natural furan derivatives has shown their ability to modulate immune responses and exert antioxidant effects, further supporting their potential as therapeutic agents .

Q & A

Q. Table 1: Antibacterial Activity of Selected Furanone Derivatives

| Compound | MIC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| 3,4-dichloro derivative | 8.2 | 72.5 |

| 5-methoxy derivative | 32.4 | 45.3 |

Advanced: How can structure-activity relationship (SAR) studies guide the design of (Z)-4-methoxy-4-oxobut-2-enoic acid analogs for drug development?

Answer:

- Functional group modulation : Introduce electron-withdrawing groups (e.g., NO₂) at the β-position to enhance bioactivity.

- Pharmacokinetic profiling : Assess logP values and metabolic stability using in vitro microsomal assays.

- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., kinases) .

Basic: What reaction mechanisms govern the copolymerization of styrene with furan-2,5-dione?

Answer:

- Radical polymerization : Initiated by azobisisobutyronitrile (AIBN) at 70–80°C.

- Kinetic control : Adjust monomer feed ratios to tune copolymer composition.

- Mechanistic analysis : Electron paramagnetic resonance (EPR) spectroscopy identifies radical intermediates .

Advanced: How can computational modeling predict the reactivity of styrene in Diels-Alder reactions?

Answer:

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess diene/dienophile compatibility.

- Transition state analysis : Identify energy barriers using Gaussian 09 with B3LYP/6-31G* basis sets.

- Solvent effects : Include polarizable continuum models (PCM) for accuracy .

Basic: How should researchers address contradictions in reported bioactivity data for furanone derivatives?

Answer:

- Standardize assays : Use identical bacterial strains and growth media (e.g., Mueller-Hinton broth).

- Replicate conditions : Control variables like pH, temperature, and inoculum size.

- Meta-analysis : Compare datasets from peer-reviewed studies to identify outliers .

Advanced: What strategies enable the integration of styrene-based polymers into hybrid biomaterials?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.